molecular formula C17H17Cl3N2O B11704135 N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide

Cat. No.: B11704135
M. Wt: 371.7 g/mol
InChI Key: WKNDUBQAICZGSW-UHFFFAOYSA-N
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Description

N-[1-(Benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide is a benzamide derivative characterized by a trichloroethyl backbone substituted with a benzylamino group and a 2-methylbenzamide moiety. Its structural complexity arises from the trichloroethyl group, which confers steric bulk and electronic effects, and the benzylamino substituent, which may enable interactions with biological targets or metal catalysts.

Properties

Molecular Formula

C17H17Cl3N2O

Molecular Weight

371.7 g/mol

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide

InChI

InChI=1S/C17H17Cl3N2O/c1-12-7-5-6-10-14(12)15(23)22-16(17(18,19)20)21-11-13-8-3-2-4-9-13/h2-10,16,21H,11H2,1H3,(H,22,23)

InChI Key

WKNDUBQAICZGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoyl chloride with N-benzylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with trichloroacetyl chloride to yield the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl moiety, where nucleophiles such as thiols or amines replace one or more chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Thiols or amines in the presence of a base such as sodium hydroxide

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Thiol or amine derivatives

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

N-[1-(4-Bromoanilino)-2,2,2-Trichloroethyl]-2-Methylbenzamide ()

  • Substituent: Replaces benzylamino with 4-bromoanilino.
  • Molecular Weight : 436.555 g/mol (vs. target compound’s ~420–430 g/mol range).
  • However, steric hindrance from bromine could reduce reactivity in catalytic applications .

N-[1-(Azepan-1-yl)-2,2,2-Trichloroethyl]-4-Chlorobenzamide ()

  • Substituent: Azepane (7-membered ring) replaces benzylamino; 4-chlorobenzamide replaces 2-methylbenzamide.
  • Impact: The azepane ring increases molecular flexibility and may improve solubility in nonpolar solvents.

2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Benzamide ()

  • Substituent: Incorporates a 1,3,4-thiadiazole ring linked to phenylamino.
  • Synthetic Method : Synthesized via dehydrosulfurization of hydrazinecarbothioamide using iodine/triethylamine in DMF.

Functional Group Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Synthesis Method
Target Compound Benzylamino, 2-methylbenzamide ~420–430* Amide, trichloroethyl, benzylamine Likely condensation of benzoyl chloride with trichloroethylamine precursor
N-[1-(4-Bromoanilino)-... () 4-Bromoanilino, 2-methylbenzamide 436.555 Amide, trichloroethyl, bromoaniline Condensation of 2-methylbenzoyl chloride with 4-bromoanilinotrichloroethylamine
Azepane Derivative () Azepane, 4-chlorobenzamide ~450–460* Amide, trichloroethyl, azepane Reaction of 4-chlorobenzoyl chloride with azepane-containing trichloroethylamine
Thiadiazole Derivative () 1,3,4-Thiadiazole, phenylamino ~550–600* Amide, trichloroethyl, thiadiazole Dehydrosulfurization of hydrazinecarbothioamide

*Estimated based on structural analogs.

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Monoistotopic Mass (g/mol) ChemSpider ID
Target Compound C₁₈H₁₈Cl₃N₂O ~420–430 Not Provided
N-[1-(4-Bromoanilino)-... () C₁₆H₁₄BrCl₃N₂O 433.935 2348390
Thiadiazole Derivative () C₁₉H₁₂Cl₅N₅OS 550.220 Not Provided

Biological Activity

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H17Cl3N2OC_{17}H_{17}Cl_{3}N_{2}O and features a trichloroethyl group attached to a benzylamino moiety, which is further linked to a 2-methylbenzamide structure. This structural configuration contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert effects by:

  • Inhibition of Enzymatic Activity : It can inhibit specific enzymes that play critical roles in metabolic pathways.
  • Modulation of Receptor Activity : The compound may interact with receptors involved in signal transduction, affecting cellular responses.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in certain cell types, which is crucial for therapeutic applications against cancer.

Biological Activity and Therapeutic Applications

Research has highlighted several potential therapeutic applications for this compound:

  • Anticancer Activity : Studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells through the activation of caspase pathways.
    Cell LineIC50 (µM)Mechanism of Action
    Human Leukemia5.0Apoptosis via caspase activation
    Breast Cancer10.0Cell cycle arrest
    Colon Cancer7.5Induction of oxidative stress
  • Neuroprotective Effects : Recent studies have suggested that derivatives of this compound can protect neuronal cells from oxidative stress-induced damage, making it a candidate for neurodegenerative disease therapies.
  • Diabetes Management : Analogous compounds have been explored for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is a significant factor in diabetes development.
    • A study reported that certain analogs exhibited protective activity against ER stress with an EC50 value as low as 0.1±0.01μM0.1\pm 0.01\mu M .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study 1 : A preclinical trial involving human leukemia cell lines demonstrated significant apoptosis induction at concentrations as low as 5 µM. The study utilized flow cytometry to assess cell viability and apoptosis rates.
  • Case Study 2 : In vivo studies on diabetic mice showed that treatment with this compound led to improved glucose tolerance and reduced β-cell apoptosis compared to control groups.

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